molecular formula C13H18ClNO2 B195610 Hydroxybupropion CAS No. 357399-43-0

Hydroxybupropion

Numéro de catalogue: B195610
Numéro CAS: 357399-43-0
Poids moléculaire: 255.74 g/mol
Clé InChI: RCOBKSKAZMVBHT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Hydroxybupropion, the major active metabolite of the antidepressant and smoking cessation drug bupropion , primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . It also acts as a non-competitive antagonist of nicotinic acetylcholine receptors .

Mode of Action

This compound exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This prolongs their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . As a non-competitive antagonist of nicotinic acetylcholine receptors, it is even more potent than bupropion .

Biochemical Pathways

This compound is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .

Pharmacokinetics

Bupropion is extensively and rapidly absorbed in the gastrointestinal tract but experiences extensive first-pass metabolism rendering its systemic bioavailability limited . With oral bupropion treatment, this compound is present in plasma at area under the curve concentrations that are as many as 16–20 times greater than those of bupropion itself . This demonstrates extensive conversion of bupropion into this compound in humans .

Result of Action

The clinical and behavioral effects of bupropion arise from actions at nAChR as well as DA and NE transporters . This compound, being the most potent of the metabolites, is likely to play a very important role in the effects of oral bupropion .

Action Environment

The efficacy of bupropion may be influenced by the patient’s metabolic status. For instance, a patient with CYP2C19 rapid metabolizer status may experience reduced bupropion efficacy due to alternative hydroxylation pathways mediated by CYP2C19 . Therefore, therapeutic drug monitoring in combination with pharmacogenetics diagnostics can be beneficial for a personalized treatment approach .

Analyse Biochimique

Biochemical Properties

Hydroxy Bupropion interacts with various enzymes and proteins in the body. It is similar in its potency as a norepinephrine reuptake inhibitor, but is substantially weaker as a dopamine reuptake inhibitor . Like bupropion, Hydroxy Bupropion is also a non-competitive antagonist of nACh receptors, such as α4β2 and α3β4, but is even more potent in comparison .

Cellular Effects

Hydroxy Bupropion has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the reuptake of norepinephrine and dopamine, thereby prolonging their duration of action within the neuronal synapse .

Molecular Mechanism

Hydroxy Bupropion exerts its effects at the molecular level through several mechanisms. It weakly inhibits the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse .

Temporal Effects in Laboratory Settings

The effects of Hydroxy Bupropion change over time in laboratory settings. For instance, unbound concentration ratios of Hydroxy Bupropion decrease over time, providing evidence regarding the operation of carrier-mediated transport and/or within-brain metabolism of bupropion .

Dosage Effects in Animal Models

In animal models, the effects of Hydroxy Bupropion vary with different dosages. For instance, bupropion has been shown to attenuate nicotine-induced unconditioned behaviors, to share or enhance discriminative stimulus properties of nicotine and to have a complex effect on nicotine self-administration .

Metabolic Pathways

Hydroxy Bupropion is involved in several metabolic pathways. It is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .

Transport and Distribution

Hydroxy Bupropion is extensively and rapidly absorbed in the gastrointestinal tract but experiences extensive first-pass metabolism rendering its systemic bioavailability limited . Its distribution half-life is between 3–4 hours and exhibits moderate human plasma protein binding (between 82 and 88%) with the parent compound and Hydroxy Bupropion displaying the highest affinity .

Analyse Des Réactions Chimiques

Types de réactions : L'hydroxybupropion subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Le composé est formé par l'hydroxylation du bupropion, qui est une réaction d'oxydation médiée par l'enzyme CYP2B6 .

Réactifs et conditions courants : La réaction d'hydroxylation nécessite la présence de l'enzyme CYP2B6 et se produit pendant le métabolisme de premier passage dans le foie . La méthode stéréosélective LC-MS/MS utilise du méthanol, de l'acétonitrile, du bicarbonate d'ammonium et de l'hydroxyde d'ammonium comme réactifs pour la séparation et la quantification de l'this compound .

Principaux produits formés : Le principal produit formé à partir de l'hydroxylation du bupropion est l'this compound . D'autres métabolites comprennent le threohydrobupropion et l'érythrohydrobupropion .

Applications de la recherche scientifique

L'this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est utilisé comme étalon de référence dans les applications LC/MS ou GC/MS pour la toxicologie clinique, l'analyse médico-légale, les tests de dépistage des drogues dans l'urine et la recherche pharmaceutique . Le composé est également étudié pour sa pharmacocinétique et sa pharmacogenomique, en particulier en relation avec son rôle de métabolite actif du bupropion .

Mécanisme d'action

L'this compound exerce ses effets en inhibant la recapture de la norépinéphrine et de la dopamine, de manière similaire au bupropion . C'est un inhibiteur de la recapture de la norépinéphrine, mais il est sensiblement plus faible comme inhibiteur de la recapture de la dopamine par rapport au bupropion . L'this compound agit également comme un antagoniste non compétitif des récepteurs nicotiniques de l'acétylcholine, tels que α4β2 et α3β4, mais il est plus puissant par rapport au bupropion .

Activité Biologique

Hydroxy bupropion, also known as 6-hydroxybupropion, is the principal active metabolite of the antidepressant and smoking cessation drug bupropion. This compound plays a significant role in the pharmacological effects of bupropion, particularly in its antidepressant activity. This article delves into the biological activity of hydroxy bupropion, exploring its pharmacokinetics, mechanisms of action, clinical implications, and relevant case studies.

Pharmacokinetics

Hydroxy bupropion is formed from bupropion primarily through the action of the cytochrome P450 enzyme CYP2B6 during first-pass metabolism in the liver. Studies indicate that after oral administration of bupropion, hydroxy bupropion concentrations in plasma can be 16 to 20 times greater than those of the parent compound .

Key Pharmacokinetic Parameters:

ParameterValue
Bioavailability80-90%
Distribution Half-life3-4 hours
Plasma Protein Binding82-88%

Hydroxy bupropion exhibits moderate plasma protein binding and is considered to have a higher potency than its parent compound, contributing significantly to the overall therapeutic effects of bupropion .

The mechanism by which hydroxy bupropion exerts its effects involves several neurotransmitter systems:

  • Norepinephrine Transporter (NET) Inhibition : Hydroxy bupropion has a similar affinity for NET as bupropion but displays approximately 50% of its antidepressant activity despite achieving higher plasma concentrations .
  • Dopaminergic Activity : It contributes to dopaminergic neurotransmission, enhancing dopamine levels in certain brain regions, which is thought to be beneficial for mood regulation and motivation .
  • Chiral Variants : Hydroxy bupropion exists as a mixture of four enantiomers due to its two chiral centers; however, only specific enantiomers are significantly active in humans .

Clinical Implications

Hydroxy bupropion's biological activity is crucial in treating conditions such as major depressive disorder (MDD) and seasonal affective disorder (SAD). Clinical studies have shown that patients treated with bupropion exhibit improvements in depressive symptoms correlated with elevated levels of hydroxy bupropion .

Case Study Overview:

A notable case involves a pediatric patient who experienced severe symptoms following unintentional ingestion of bupropion. The clinical presentation included seizures and respiratory distress, which were ultimately linked to hydroxy bupropion's pharmacological effects. The patient required intensive care but recovered without neurological sequelae after appropriate management .

Research Findings

Recent research underscores hydroxy bupropion's role in enhancing noradrenergic activity while demonstrating a complex interaction with dopaminergic systems. Studies have indicated that chronic administration leads to adaptations in neurotransmitter receptor sensitivity, contributing to the long-term efficacy of treatment with bupropion .

Propriétés

IUPAC Name

2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOBKSKAZMVBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431622
Record name 2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357399-43-0
Record name 2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-tiimethyl-2-morpholinol hydrochloride may be converted back to its free base by the following process. A 3.0 g sample of (+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride was dissolved in water (100 mL) and diethyl ether was added (200 mL). The mixture was chilled in an ice bath and the pH was adjusted to>10 with 1.0N aqueous sodium hydroxide. After stirring for 30 min., the phases were separated and the aqueous phase was extracted with diethyl ether. The combined diethyl ether extracts were dried (Na2SO4) and concentrated in vacuo to give 2.6 g of (+/−)-(2R*, 3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol as a white solid. This was used without further purification for the chiral chromatography described below.
[Compound]
Name
(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-tiimethyl-2-morpholinol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 3′-chloro-2-bromo-propiophenone (61.2 g, 247 mmol) in acetonitrile (752 mL) was added 2-amino-2-methyl-1-propanol (56.5 g, 630 mmol). The reaction mixture was allowed to reflux for 8 hours, then slowly cooled to room temperature. The solution was concentrated in vacuo to provide a yellow solid. The crude material was dissolved in 600 mL of ethyl acetate and washed with water (300 mL×2). The ethyl acetate layer was dried (MgSO4), filtered, and concentrated in vacuo to give the product in 90% yield. 1H NMR (CDCl3) δ0.82 (d, J=6.6 Hz, 3H), 1.07 (s, 3H), 1.39 (s, 3H), 3.19 (q, J=6.5 Hz, 1H), 3.42 (d, J=11.2 Hz, 1H), 3.83 (d, J=11.2 Hz, 2H), 7.2-7.65 (m, 4H).
Quantity
61.2 g
Type
reactant
Reaction Step One
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
752 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy Bupropion
Reactant of Route 2
Reactant of Route 2
Hydroxy Bupropion
Reactant of Route 3
Hydroxy Bupropion
Reactant of Route 4
Hydroxy Bupropion
Reactant of Route 5
Hydroxy Bupropion
Reactant of Route 6
Hydroxy Bupropion

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.